GPDA

Enzymology Assay Development Dipeptidyl Peptidase IV

Researchers measuring DPP-IV activity in serum face solubility-limited substrates that require organic co-solvents, risking protein precipitation and assay variability. GPDA (CAS 65096-46-0), supplied as a high-purity tosylate salt, offers superior aqueous solubility for direct use in serum-based assays, enabling reliable colorimetric quantification at 405 nm. • Validated in human serum DPP-IV assays with defined Km (0.33 mM, porcine pancreas) • ≥98% HPLC purity ensures low background for reproducible HTS campaigns • Ships at ambient temperature; store at -20°C for long-term stability

Molecular Formula C20H24N4O7S
Molecular Weight 464.5 g/mol
CAS No. 65096-46-0
Cat. No. B1663518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPDA
CAS65096-46-0
Molecular FormulaC20H24N4O7S
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
InChIKeyXHLUWCXVWCBOPP-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPDA: Chromogenic Substrate for DPP-IV Assays


GPDA (Glycylproline p-nitroanilide tosylate; CAS 65096-46-0) is a synthetic chromogenic dipeptide substrate widely employed for the detection and quantification of X-prolyl dipeptidyl aminopeptidase (dipeptidyl peptidase IV, DPP-IV) activity [1]. Its core structure comprises a glycyl-L-proline dipeptide linked to a p-nitroanilide chromophore, which upon enzymatic cleavage releases p-nitroaniline, producing a quantifiable colorimetric signal at 405 nm [2]. This compound is supplied as a tosylate salt, enhancing its stability and solubility for routine laboratory use.

Detection
Colorimetric readout at 405 nm after enzymatic cleavage of p-nitroanilide
Format
Chromogenic dipeptide substrate (Gly-Pro-pNA) as a tosylate salt for enhanced aqueous solubility
Workflow
Suitable for DPP-IV activity assays in biochemical and cell-free systems

GPDA vs. Other DPP-IV Substrates: Revalidation Required


In-class DPP-IV substrates, such as fluorogenic Gly-Pro-AMC or alternative chromogenic derivatives (e.g., Gly-Pro-pNA hydrochloride), exhibit significant differences in detection modality, kinetic behavior, and solubility profiles that preclude simple substitution [1]. Direct comparator studies reveal that GPDA's specific tosylate salt form offers distinct advantages in assay development: it demonstrates superior aqueous solubility compared to many alternatives, reducing the need for potentially inhibitory organic co-solvents , and its kinetic parameters (Km) vary substantially depending on the enzyme source, necessitating precise substrate selection for reproducible quantitative results [2]. Furthermore, GPDA has been validated extensively in clinical chemistry applications for measuring DPP-IV activity in human sera, a context where alternative substrates may not perform equivalently without full re-optimization .

Salt form may alter solubility
Tosylate vs. hydrochloride salt can affect aqueous solubility and co-solvent requirements, potentially impacting assay conditions.
Detection modality mismatch
Colorimetric (pNA) and fluorogenic (AMC) substrates demand different instrumentation and may not yield equivalent kinetic profiles.
Enzyme source sensitivity
Km values vary significantly across tissue and species origins; substrate selection must match the DPP-IV isoform under study.

Quantitative Comparison: GPDA vs. DPP-IV Substrates


Enhanced Aqueous Solubility Reduces Co-Solvent Interference

GPDA (tosylate salt) demonstrates markedly higher aqueous solubility (≥10.6 mg/mL in H₂O with ultrasonic) compared to the commonly used Gly-Pro-pNA hydrochloride form, which often requires organic co-solvents such as DMSO for solubilization . The use of organic co-solvents in enzymatic assays for DPP-IV can lead to unreliable results and interference with assay readout [1]. The enhanced water solubility of the tosylate salt directly addresses this limitation, providing a more physiologically relevant and assay-compatible substrate.

Aqueous Solubility
Head-to-head
≥10.6 mg/mL in water (tosylate) vs. Gly-Pro-pNA HCl requiring organic co-solvent
Reduces DMSO interference risk in DPP-IV enzymatic assays
Vendor-reported solubility; verify under assay conditions
Enzymology Assay Development Dipeptidyl Peptidase IV

Distinct Km Profile for Pancreatic DPP-IV

The Michaelis-Menten constant (Km) of GPDA for glycylprolyl dipeptidyl aminopeptidase from porcine pancreas was determined to be 0.33 mM [1]. This value differs significantly from the Km reported for the same substrate with bacterial DPP-IV (6.0 × 10⁻⁵ M, or 0.06 mM) [2], indicating enzyme-source dependent substrate affinity. This contrasts with the Km values reported for alternative substrates like L-prolyl-L-prolyl-L-alanine (1.7 × 10⁻⁵ M, or 0.017 mM) [3].

Km Profile
Reported
0.33 mM (porcine pancreas) vs 0.06 mM (S. mitis) for GPDA; 0.017 mM for tripeptide alternative
Enzyme-source dependent affinity supports isoform-specific study design
pH and purification conditions differ across studies
Enzyme Kinetics Dipeptidyl Peptidase IV Substrate Specificity

Validated Performance in Human Serum Assays

GPDA is explicitly cited as a 'very good substrate for the assay of dipeptidyl amino-peptidase IV (X-prolyldipeptidyl aminopeptidase), especially in normal and pathological human sera' . This specific validation for serum-based assays is supported by multiple literature reports demonstrating its utility in measuring DPP-IV activity in human sera [1], whereas alternative substrates like Gly-Pro-AMC or Gly-Pro-MCA are more commonly associated with high-throughput screening or cellular assays and may lack equivalent clinical validation [2].

Serum Assay Use
Class-level
Recommended for DPP-IV activity measurement in normal and pathological human sera
Supports biomarker research but requires matrix-specific re-validation
Vendor and literature evidence; independent verification advised
Clinical Chemistry Diagnostic Assay Dipeptidyl Peptidase IV

High Purity for Reproducible Quantitative Results

Commercially available GPDA tosylate is supplied at a guaranteed purity of ≥99% as determined by TLC and HPLC . This high purity specification minimizes lot-to-lot variability and ensures that enzymatic activity measurements are not confounded by impurities. In contrast, alternative chromogenic substrates like Gly-Pro-pNA hydrochloride may be offered at lower purity grades (e.g., 95%) , potentially introducing greater assay variability and requiring additional purification steps.

Purity
Specification review
≥99% (HPLC, TLC)
Supports lot-to-lot reproducibility in quantitative assays
Supplier claim; independent verification recommended
Quality Control Analytical Chemistry Enzymatic Assay

GPDA Application Scenarios for DPP-IV Assays


Human Serum DPP-IV Activity for Biomarker Studies

GPDA is the substrate of choice for researchers measuring DPP-IV activity in human serum samples, particularly when comparing normal and pathological states . Its validated performance in this complex biological matrix ensures reliable biomarker quantification without the need for extensive method development. The high aqueous solubility of the tosylate salt further facilitates direct use in serum-based assays without organic co-solvents that could precipitate serum proteins .

Characterization of Pancreatic DPP-IV Isoforms

When studying DPP-IV enzymes isolated from pancreatic or other tissue sources, GPDA provides a well-characterized substrate with a defined Km (e.g., 0.33 mM for porcine pancreas) [1]. This allows researchers to establish baseline kinetic parameters and compare inhibitor potency across different enzyme sources, leveraging the substrate's well-documented specificity for X-prolyl dipeptidyl aminopeptidases [2].

High-Throughput Screening of DPP-IV Inhibitors

GPDA is suitable for colorimetric high-throughput screening (HTS) campaigns aimed at identifying novel DPP-IV inhibitors. Its chromogenic readout at 405 nm is compatible with standard microplate readers, and its high purity (≥99%) ensures low background and reproducible signal . While fluorogenic substrates may offer higher sensitivity, GPDA's robust performance and lower cost make it a practical choice for primary screening libraries [3].

Quality Control for DPP-IV Enzyme Preparations

The high purity and defined kinetic properties of GPDA make it an ideal substrate for routine quality control assays of DPP-IV enzyme batches. Its consistent performance allows for precise monitoring of enzyme activity, ensuring lot-to-lot consistency in commercial enzyme preparations or in-house protein production .

Application
Selection Property
Validation Focus
Human serum DPP-IV biomarker research
Reported serum matrix compatibility, aqueous solubility
Matrix effect, inter-day precision in serum
Pancreatic DPP-IV isoform characterization
Well-characterized Km for pancreatic enzyme
Kinetic parameter consistency, isoform specificity
Colorimetric HTS for DPP-IV inhibitors
405 nm readout, high purity
Signal-to-background ratio, Z' factor
DPP-IV enzyme QC lot release
Consistent kinetic performance
Enzyme activity linearity, lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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